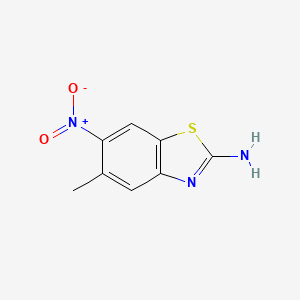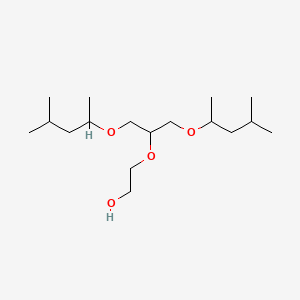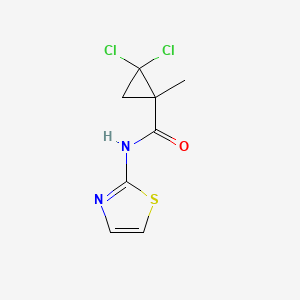
2,2-dichloro-1-methyl-N-(1,3-thiazol-2-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanecarboxamide, 2,2-dichloro-1-methyl-N-2-thiazolyl- is a complex organic compound with a unique structure that includes a cyclopropane ring, dichloro substituents, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropanecarboxamide, 2,2-dichloro-1-methyl-N-2-thiazolyl- typically involves the reaction of cyclopropanecarboxylic acid derivatives with thiazole-containing compounds under specific conditions. One common method includes the use of cyclopropanecarboxylic acid, 2,2-dichloro-1-methyl-, which is reacted with thiazole derivatives in the presence of a dehydrating agent to form the desired amide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxamide, 2,2-dichloro-1-methyl-N-2-thiazolyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The dichloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Cyclopropanecarboxamide, 2,2-dichloro-1-methyl-N-2-thiazolyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cyclopropanecarboxamide, 2,2-dichloro-1-methyl-N-2-thiazolyl- involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The dichloro substituents may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid, 2,2-dichloro-1-methyl-, methyl ester: A related compound with similar structural features but different functional groups.
Cyclopropanecarboxamide, 2,2-dichloro-N-(4,5-dihydro-2-thiazolyl)-1-methyl-: Another derivative with slight variations in the thiazole ring.
Uniqueness
Cyclopropanecarboxamide, 2,2-dichloro-1-methyl-N-2-thiazolyl- is unique due to its specific combination of a cyclopropane ring, dichloro substituents, and a thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H8Cl2N2OS |
|---|---|
Molecular Weight |
251.13 g/mol |
IUPAC Name |
2,2-dichloro-1-methyl-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C8H8Cl2N2OS/c1-7(4-8(7,9)10)5(13)12-6-11-2-3-14-6/h2-3H,4H2,1H3,(H,11,12,13) |
InChI Key |
GLJZLKVEOGDGQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1(Cl)Cl)C(=O)NC2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-5-methyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13946387.png)
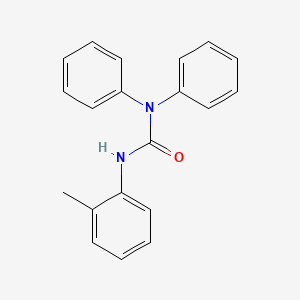
![3-(6-(Methylsulfinyl)pyrimidin-4-yl)-pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13946389.png)
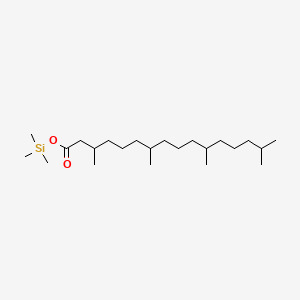

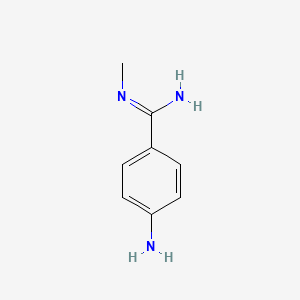
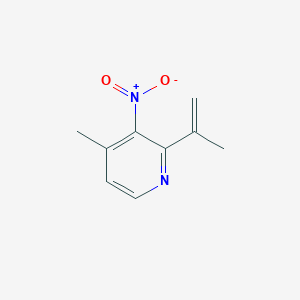
![2-amino-9-[(1R,3R,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B13946426.png)
![Benzo[b]thiophen-5-amine, 2-[(4-phenyl-1-piperazinyl)methyl]-](/img/structure/B13946427.png)
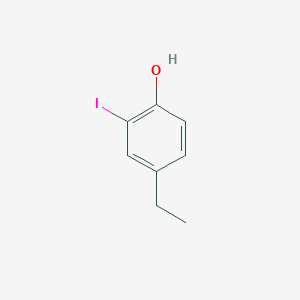
![2-[2-(4-propan-2-ylphenyl)-1,3-benzothiazol-5-yl]acetic acid](/img/structure/B13946439.png)

